molecular formula C15H14F2N2O B12345462 4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol

4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol

Cat. No.: B12345462
M. Wt: 276.28 g/mol
InChI Key: BZKMONHJIZWWAU-UHFFFAOYSA-N
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Description

4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol is a fluorinated phenolic compound with a pyrazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol typically involves the reaction of 4-fluorophenylhydrazine with 2-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the pyrazolidine ring forms pyrazolines .

Scientific Research Applications

4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol is unique due to its specific combination of a fluorinated phenolic group and a pyrazolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14F2N2O

Molecular Weight

276.28 g/mol

IUPAC Name

4-fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol

InChI

InChI=1S/C15H14F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-7,13-14,18-20H,8H2

InChI Key

BZKMONHJIZWWAU-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C2=C(C=CC(=C2)F)O)C3=CC=CC=C3F

Origin of Product

United States

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